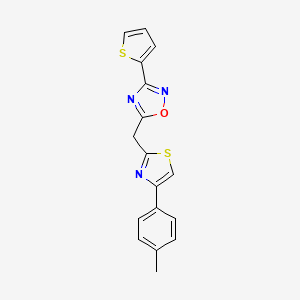

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

The compound 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core, a five-membered heterocycle known for its electron-deficient nature and stability. Position 5 is substituted with a (4-(p-tolyl)thiazol-2-yl)methyl group, introducing a thiazole ring further functionalized with a p-tolyl (para-methylphenyl) moiety. This structural complexity enhances lipophilicity, which may improve membrane permeability in biological systems. The compound’s synthesis likely involves cyclization or nucleophilic substitution reactions, as seen in analogous 1,2,4-oxadiazole derivatives .

Properties

IUPAC Name |

5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c1-11-4-6-12(7-5-11)13-10-23-16(18-13)9-15-19-17(20-21-15)14-3-2-8-22-14/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUGHLYCTBWXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the thiophene and thiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, compounds containing the oxadiazole ring have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of thiophene and thiazole moieties in the structure enhances these effects, suggesting that 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole could be effective against resistant bacterial strains.

Anticancer Properties

Several studies have indicated that oxadiazole derivatives possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . This compound's structural features may enhance its efficacy as a potential anticancer agent.

Antiparasitic Activity

The compound also shows promise in treating parasitic infections. Research indicates that oxadiazole derivatives can inhibit the growth of protozoan parasites, including Leishmania species and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively .

Organic Electronics

The unique electronic properties of compounds containing thiophene and oxadiazole units make them suitable for use in organic electronic devices. They can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they act as electron transport materials or light-emitting layers . Their ability to form stable thin films enhances their utility in these applications.

Sensor Technology

Due to their electronic properties, derivatives of this compound can be utilized in sensor technology. They can be designed to detect specific analytes through changes in conductivity or fluorescence, making them valuable in environmental monitoring and biomedical diagnostics .

Pesticidal Properties

Research indicates that compounds similar to This compound exhibit pesticidal properties. They can act as fungicides or insecticides, providing an alternative to traditional chemical pesticides with potentially lower environmental impact .

Study on Antimicrobial Efficacy

A study published in MDPI investigated a series of oxadiazole derivatives for their antibacterial activity. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Investigation into Anticancer Activity

In a study focusing on the anticancer properties of oxadiazole derivatives, several compounds were tested against human cancer cell lines. The findings revealed that some derivatives induced significant apoptosis compared to control groups, indicating their potential role in cancer therapy .

Mechanism of Action

The mechanism by which 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The substituents on the 1,2,4-oxadiazole core significantly influence electronic properties and bioactivity. Key comparisons include:

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole ()

- Structure : Nitro group (electron-withdrawing) at position 3 vs. thiophen-2-yl in the target compound.

- However, it may reduce bioavailability due to increased polarity.

- Physicochemical Data : LogP (calculated) = 2.8, indicating moderate lipophilicity .

3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole ()

- Structure : Chlorobenzyl and piperidinyloxy-benzo[b]thiophene substituents.

- Impact : The chlorine atom increases lipophilicity (LogP ≈ 4.1), while the piperidinyloxy group introduces basicity, improving solubility in acidic environments. This compound exhibited antimalarial activity, suggesting the importance of halogenated aromatic groups in target binding .

4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

- Structure : Triazole-thione core vs. oxadiazole in the target compound.

- DFT studies revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The p-tolyl group enhances lipophilicity (LogP ≈ 3.5), similar to the target compound .

Antimicrobial Activity

- highlights that 1,2,4-triazole/oxadiazole hybrids with thiophene substituents exhibit antimicrobial activity. The target compound’s thiazole-p-tolyl group may enhance activity due to increased membrane penetration from the methyl group .

- ’s nitrophenyl analog lacks reported bioactivity, suggesting electron-withdrawing groups may reduce efficacy in certain assays.

Anticancer Potential

Structural and Conformational Analysis

- Planarity and Solubility : ’s isostructural thiazole derivatives adopt planar conformations, except for a perpendicular fluorophenyl group. The target compound’s p-tolyl-thiazole substituent may adopt a similar orientation, influencing crystal packing and solubility .

- Synthetic Accessibility : and utilized nucleophilic substitution and cyclization reactions, suggesting feasible routes for the target compound’s synthesis. Yields for analogous compounds range from 70–99% .

Data Tables

Table 1: Structural and Electronic Comparison of 1,2,4-Oxadiazole Derivatives

*Hypothetical value based on substituent contributions.

Table 2: Computational Parameters (DFT) from vs. Target Compound*

*Target compound data inferred from structural analogs.

Biological Activity

3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique arrangement of thiophene, thiazole, and oxadiazole functional groups, which may enhance its interaction with biological targets.

Chemical Structure and Synthesis

The molecular structure of the compound includes a thiophene ring linked to an oxadiazole moiety, which is further substituted with a thiazole group containing a p-tolyl side chain. Its synthesis typically involves multi-step processes, including the reaction of thiophene derivatives with hydrazine or its derivatives to form hydrazones, followed by treatment with carbonyl compounds to yield the desired oxadiazole product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of activity include:

Antitumor Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, the compound has been shown to inhibit the proliferation of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural similarity to other oxadiazole derivatives suggests potential antimicrobial activity. Several studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal properties against various strains, including resistant bacteria such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively fit into active sites of enzymes or receptors, indicating its potential as a lead compound for drug development .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene + Thiazole + Oxadiazole | Antitumor, Antimicrobial |

| 5-Thiophen-2-yl-thiadiazole | Contains thiophene and thiazole rings | Antitumor activity |

| 1,3,4-Oxadiazole derivatives | Various substitutions on oxadiazoles | Antimicrobial properties |

| Thiazole-based compounds | Thiazole core with different substituents | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Thiophen-2-yl)-5-((4-(p-tolyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, and how can reaction yields be improved?

- Methodology :

- Thiazole ring formation : Use α-haloketones and thiourea under acidic/basic conditions to construct the thiazole core. Microwave-assisted synthesis may enhance efficiency .

- Oxadiazole formation : Employ nucleophilic substitution or cyclization reactions (e.g., using sodium monochloroacetate in aqueous medium followed by acidification) .

- Optimization : Adjust catalysts (e.g., Bleaching Earth Clay), solvents (e.g., PEG-400), and temperature (70–80°C) to improve purity and yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

- Techniques :

- IR spectroscopy : Identify functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹, S–C=S in thiazole at ~680 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, thiophen-2-yl protons appear as distinct multiplet signals in the aromatic region .

- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .

- Chromatography : Use HPLC with C18 columns and methanol/water gradients to assess purity (>95%) .

Q. How does the presence of the p-tolyl group in the thiazole ring influence the compound’s physicochemical properties?

- Impact :

- Lipophilicity : The p-tolyl group increases logP, enhancing membrane permeability .

- Electronic effects : Methyl substitution stabilizes the thiazole ring via electron-donating effects, altering reactivity in electrophilic substitutions .

- Crystallinity : Bulky substituents may reduce melting points, as observed in analogous triazole-thiazole hybrids (e.g., 160–180°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict and explain the biological activity of this compound?

- Approach :

- DFT calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar oxadiazoles), and predict NMR/IR spectra .

- Molecular docking : Screen against targets like EGFR or COX-2. For example, oxadiazole derivatives show binding affinities (ΔG ≈ −8.5 kcal/mol) via hydrogen bonding with active-site residues .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity during synthesis?

- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the thiazole-oxadiazole linker.

- Solution : Perform variable-temperature NMR or 2D-COSY to identify conformational dynamics .

- Unexpected Reactivity : Oxadiazole ring opening under basic conditions.

- Mitigation : Use milder bases (e.g., NaHCO₃ instead of NaOH) and monitor pH during synthesis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Insights :

- Thiophene vs. furan substitution : Thiophen-2-yl enhances π-π stacking in hydrophobic pockets, improving anticancer activity (e.g., IC₅₀ = 12 µM vs. 28 µM for furan analogs) .

- Methyl group position : p-Tolyl (vs. m-tolyl) optimizes steric fit in enzyme active sites, as shown in triazole-thiadiazole hybrids .

- Design Framework : Introduce electron-withdrawing groups (e.g., -NO₂) on the thiazole ring to modulate redox potential and cytotoxicity .

Q. What are the best practices for evaluating in vitro biological activity while minimizing false positives?

- Protocols :

- Dose-response assays : Use a minimum of three independent replicates and normalize to controls (e.g., cisplatin for cytotoxicity) .

- Counter-screens : Test against non-target enzymes (e.g., carbonic anhydrase) to confirm selectivity .

- Artifact checks : Pre-treat compounds with DTT to rule out thiol-reactive false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.